4-Hydroxybenzofuran-3(2H)-one

Vue d'ensemble

Description

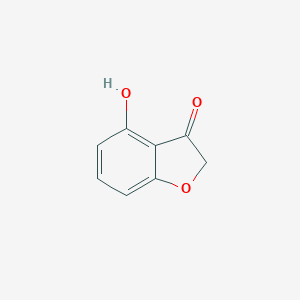

4-Hydroxybenzofuran-3(2H)-one is a heterocyclic organic compound that belongs to the benzofuran family It is characterized by a benzene ring fused with a furan ring, with a hydroxyl group attached to the fourth position and a ketone group at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybenzofuran-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, where 2-hydroxybenzaldehyde is reacted with appropriate coupling partners to form the desired benzofuran structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound.

Analyse Des Réactions Chimiques

Substitution Reactions

Electrophilic substitution occurs at the aromatic ring, with regioselectivity influenced by the hydroxyl group’s directing effects:

-

Nitration : Introduces nitro groups at the 5- or 7-positions using HNO₃/H₂SO₄ .

-

Halogenation : Bromine or chlorine substitutes at activated positions under mild conditions .

Reduction Reactions

The carbonyl group at the 3-position undergoes reduction to form dihydro derivatives:

-

LiBH₄ reduction :

Reaction pathway :

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

-

Oxidizing agents : KMnO₄ or CrO₃ in acidic media.

-

Product : 3,4-dihydroxybenzofuran or quinone derivatives.

Condensation Reactions

The compound participates in aldol-like condensations with aldehydes to form aurones (bioactive flavone analogs) :

General Procedure :

-

Reactant : 4-Hydroxybenzofuran-3(2H)-one + aromatic aldehyde (e.g., benzaldehyde).

-

Catalyst : H₂SO₄ or KOH in methanol/ethanol.

-

Conditions : Reflux for 4–72 hours.

-

Product : (Z)-2-benzylidene-4-hydroxybenzofuran-3(2H)-one derivatives.

Example :

| Aldehyde | Product | Yield | Reference |

|---|---|---|---|

| 4-Hydroxybenzaldehyde | (Z)-2-(4-hydroxybenzylidene)-4-hydroxybenzofuran-3(2H)-one | 61% |

Structural confirmation :

Stability and Handling

Applications De Recherche Scientifique

4-Hydroxybenzofuran-3(2H)-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound exhibits significant biological activities, including anti-tumor, antibacterial, and antiviral properties.

Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Mécanisme D'action

The mechanism of action of 4-Hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival. The compound may also interact with bacterial and viral proteins, disrupting their function and inhibiting the growth of pathogens .

Comparaison Avec Des Composés Similaires

4-Hydroxybenzofuran-3(2H)-one can be compared with other benzofuran derivatives such as:

Amiodarone: Used as an antiarrhythmic agent.

Angelicin: Known for its phototoxic properties.

Bergapten: Used in the treatment of skin disorders.

Nodekenetin: Exhibits anti-inflammatory activity.

Xanthotoxin: Used in the treatment of vitiligo and psoriasis.

Usnic Acid: Known for its antimicrobial properties.

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications .

Activité Biologique

4-Hydroxybenzofuran-3(2H)-one, also known as 4-hydroxy-3-benzofuranone, is a heterocyclic organic compound with significant biological activities. Its unique structure, characterized by a hydroxyl group at the fourth position and a ketone group at the third position of the benzofuran ring, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, along with detailed research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₆O₃

- Structural Features :

- Benzofuran core

- Hydroxyl group (–OH) at position 4

- Ketone group (C=O) at position 3

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. Studies indicate its effectiveness against pathogens such as Staphylococcus aureus and other Gram-positive bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Antioxidant Activity

Research has shown that this compound possesses antioxidant properties, which are crucial for combating oxidative stress-related diseases. One study highlighted its ability to scavenge free radicals effectively, suggesting potential applications in the prevention of conditions like cataracts and other oxidative damage-related disorders.

- Free Radical Scavenging Activity : The compound exhibited significant scavenging activity with an IC50 value indicating its potency compared to established antioxidants.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have reported cytotoxic effects against various cancer cell lines, including HL60 promyelocytic leukemia cells. The proposed mechanisms include apoptosis induction and inhibition of specific kinases involved in cancer progression.

The biological activities of this compound can be attributed to its structural features that facilitate interactions with various biological targets:

- Antimicrobial Mechanism : Likely involves interference with cell wall synthesis or metabolic pathways.

- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and preventing oxidative damage.

- Anticancer Mechanism : Induction of apoptosis through modulation of apoptotic pathways and inhibition of key enzymes involved in tumor growth.

Case Studies

- Antimicrobial Efficacy Study : A study assessed the antimicrobial activity of this compound against multiple bacterial strains using agar diffusion methods. Results indicated significant inhibition against Staphylococcus aureus, supporting its potential as an antimicrobial agent.

- Cytotoxicity Assay on Cancer Cells : In vitro studies on HL60 cells demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity, with an IC50 value of 12.3 μM, indicating strong potential for further development as an anticancer therapeutic.

Propriétés

IUPAC Name |

4-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIRETRCSDBASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.